![molecular formula C21H17NO4 B5798710 3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. This compound is commonly referred to as PACPA and is a derivative of phenyl acetate. The purpose of
Mechanism of Action
PACPA exerts its anticancer effects by inhibiting HDACs, which leads to the activation of pro-apoptotic genes and the repression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. PACPA has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Biochemical and Physiological Effects:
PACPA has been shown to have low toxicity and is well-tolerated by cells. It has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and prostate cancer cells. PACPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, PACPA has been found to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PACPA in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for the development of new anticancer therapies. However, one limitation of using PACPA is that it is a relatively new compound and its long-term effects on humans are not yet known.
Future Directions
There are several future directions for the research and development of PACPA. One area of interest is the development of new PACPA derivatives that have improved anticancer activity and selectivity. Another area of interest is the use of PACPA in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of PACPA in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.
Synthesis Methods
The synthesis of PACPA involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacetic acid to produce PACPA. This method has been optimized to produce high yields of pure PACPA.
Scientific Research Applications
PACPA has been studied extensively for its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, PACPA can induce cell death in cancer cells while leaving normal cells unharmed.
properties
IUPAC Name |
[3-[(4-phenoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15(23)25-20-9-5-6-16(14-20)21(24)22-17-10-12-19(13-11-17)26-18-7-3-2-4-8-18/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTJSYILFMDIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

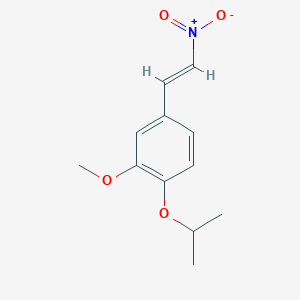
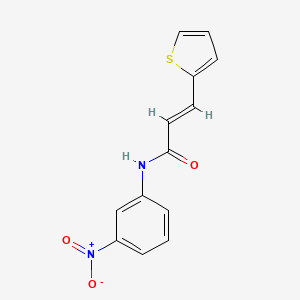
![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
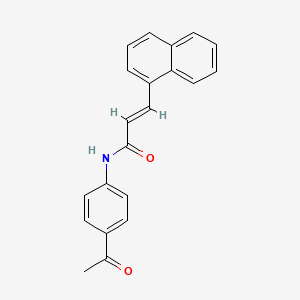

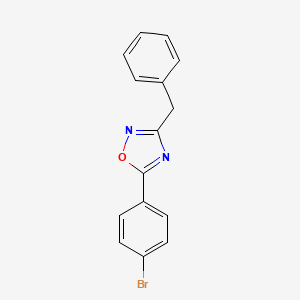
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
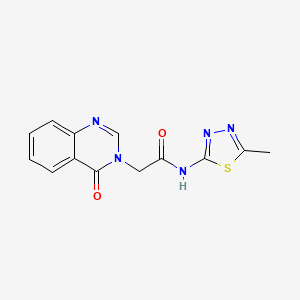
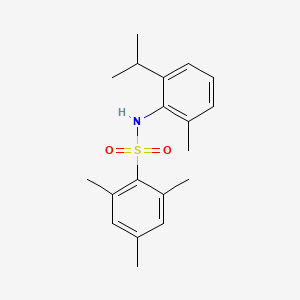
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)
